1-(2-FLUOROPHENYL)-5-[(E)-1-(1-PHENYL-1H-PYRROL-2-YL)METHYLIDENE]-2-THIOXODIHYDRO-4,6(1H,5H)-PYRIMIDINEDIONE
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Overview
Description
1-(2-FLUOROPHENYL)-5-[(E)-1-(1-PHENYL-1H-PYRROL-2-YL)METHYLIDENE]-2-THIOXODIHYDRO-4,6(1H,5H)-PYRIMIDINEDIONE is a complex organic compound that features a fluorophenyl group, a pyrrol group, and a thioxodihydropyrimidinedione core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2-FLUOROPHENYL)-5-[(E)-1-(1-PHENYL-1H-PYRROL-2-YL)METHYLIDENE]-2-THIOXODIHYDRO-4,6(1H,5H)-PYRIMIDINEDIONE typically involves multi-step organic reactions. Common synthetic routes may include:
Step 1: Formation of the pyrrol group through cyclization reactions.
Step 2: Introduction of the fluorophenyl group via electrophilic aromatic substitution.
Step 3: Formation of the thioxodihydropyrimidinedione core through condensation reactions.
Industrial Production Methods
Industrial production methods for such compounds often involve optimizing reaction conditions to maximize yield and purity. This may include:
Catalysts: Use of specific catalysts to enhance reaction rates.
Temperature and Pressure: Control of temperature and pressure to favor desired reaction pathways.
Purification: Techniques such as recrystallization, chromatography, and distillation to purify the final product.
Chemical Reactions Analysis
Types of Reactions
1-(2-FLUOROPHENYL)-5-[(E)-1-(1-PHENYL-1H-PYRROL-2-YL)METHYLIDENE]-2-THIOXODIHYDRO-4,6(1H,5H)-PYRIMIDINEDIONE can undergo various chemical reactions, including:
Oxidation: Conversion to oxidized derivatives using oxidizing agents.
Reduction: Reduction of specific functional groups using reducing agents.
Substitution: Electrophilic or nucleophilic substitution reactions to modify the aromatic rings.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Solvents: Common solvents like dichloromethane, ethanol, and water.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions may introduce new functional groups.
Scientific Research Applications
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential as a therapeutic agent.
Industry: Utilized in the development of advanced materials with specific properties.
Mechanism of Action
The mechanism of action of 1-(2-FLUOROPHENYL)-5-[(E)-1-(1-PHENYL-1H-PYRROL-2-YL)METHYLIDENE]-2-THIOXODIHYDRO-4,6(1H,5H)-PYRIMIDINEDIONE involves its interaction with molecular targets such as enzymes or receptors. The compound may:
Bind to Active Sites: Inhibit or activate specific enzymes.
Modulate Pathways: Influence signaling pathways involved in cellular processes.
Interact with DNA/RNA: Affect gene expression and protein synthesis.
Comparison with Similar Compounds
Similar Compounds
- **1-(2-CHLOROPHENYL)-5-[(E)-1-(1-PHENYL-1H-PYRROL-2-YL)METHYLIDENE]-2-THIOXODIHYDRO-4,6(1H,5H)-PYRIMIDINEDIONE
- **1-(2-BROMOPHENYL)-5-[(E)-1-(1-PHENYL-1H-PYRROL-2-YL)METHYLIDENE]-2-THIOXODIHYDRO-4,6(1H,5H)-PYRIMIDINEDIONE
Uniqueness
The uniqueness of 1-(2-FLUOROPHENYL)-5-[(E)-1-(1-PHENYL-1H-PYRROL-2-YL)METHYLIDENE]-2-THIOXODIHYDRO-4,6(1H,5H)-PYRIMIDINEDIONE lies in its specific substitution pattern and the presence of the fluorophenyl group, which may impart unique chemical and biological properties compared to its analogs.
Properties
IUPAC Name |
(5E)-1-(2-fluorophenyl)-5-[(1-phenylpyrrol-2-yl)methylidene]-2-sulfanylidene-1,3-diazinane-4,6-dione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H14FN3O2S/c22-17-10-4-5-11-18(17)25-20(27)16(19(26)23-21(25)28)13-15-9-6-12-24(15)14-7-2-1-3-8-14/h1-13H,(H,23,26,28)/b16-13+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BODQPGPCOUETEQ-DTQAZKPQSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)N2C=CC=C2C=C3C(=O)NC(=S)N(C3=O)C4=CC=CC=C4F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)N2C=CC=C2/C=C/3\C(=O)NC(=S)N(C3=O)C4=CC=CC=C4F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H14FN3O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
391.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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